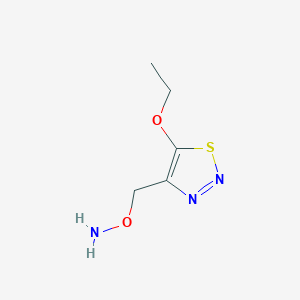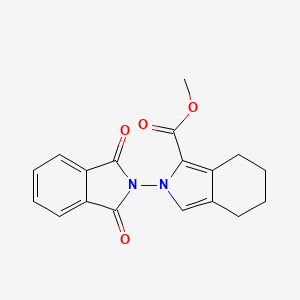![molecular formula C23H18N2S B13123219 [1(2H),2'-Bipyridine]-2-thione, 5'-methyl-4,6-diphenyl- CAS No. 62219-35-6](/img/structure/B13123219.png)
[1(2H),2'-Bipyridine]-2-thione, 5'-methyl-4,6-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Methyl-4,6-diphenyl-2H-[1,2’-bipyridine]-2-thione is a heterocyclic compound that belongs to the bipyridine family. This compound is characterized by its unique structure, which includes two pyridine rings connected by a thione group. The presence of methyl and phenyl groups further enhances its chemical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methyl-4,6-diphenyl-2H-[1,2’-bipyridine]-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,6-diphenyl-2H-[1,2’-bipyridine]-2-thione with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 5’-Methyl-4,6-diphenyl-2H-[1,2’-bipyridine]-2-thione.
Análisis De Reacciones Químicas
Types of Reactions
5’-Methyl-4,6-diphenyl-2H-[1,2’-bipyridine]-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions, often in the presence of catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated, alkylated, or other substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
5’-Methyl-4,6-diphenyl-2H-[1,2’-bipyridine]-2-thione has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 5’-Methyl-4,6-diphenyl-2H-[1,2’-bipyridine]-2-thione involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, its ability to undergo redox reactions allows it to participate in oxidative stress-related mechanisms, potentially leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bipyridine: A simpler bipyridine derivative without the thione group.
2,2’-Bipyridine: Another bipyridine derivative with different substitution patterns.
Phenylpyridine: A related compound with a single pyridine ring substituted with phenyl groups.
Uniqueness
5’-Methyl-4,6-diphenyl-2H-[1,2’-bipyridine]-2-thione is unique due to the presence of both methyl and phenyl groups, as well as the thione functionality
Propiedades
Número CAS |
62219-35-6 |
|---|---|
Fórmula molecular |
C23H18N2S |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
1-(5-methylpyridin-2-yl)-4,6-diphenylpyridine-2-thione |
InChI |
InChI=1S/C23H18N2S/c1-17-12-13-22(24-16-17)25-21(19-10-6-3-7-11-19)14-20(15-23(25)26)18-8-4-2-5-9-18/h2-16H,1H3 |
Clave InChI |
BIEOQYHPJHWUAF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=C1)N2C(=CC(=CC2=S)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


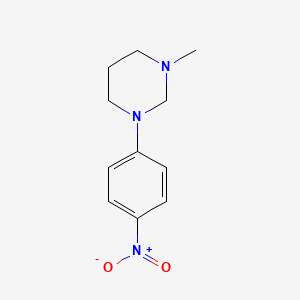
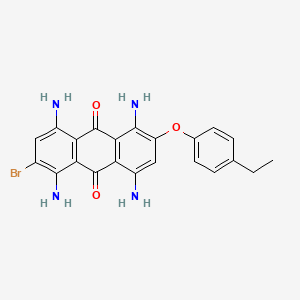
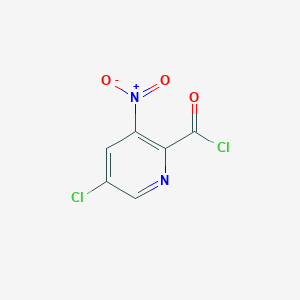

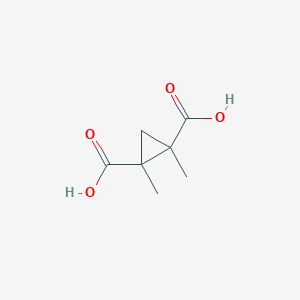
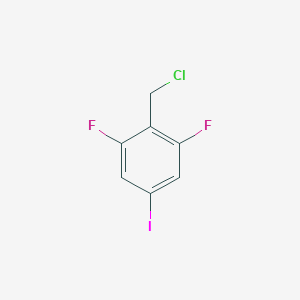
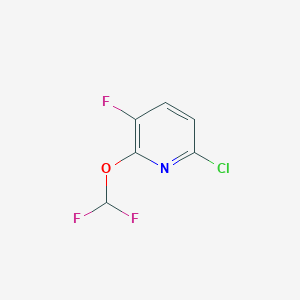

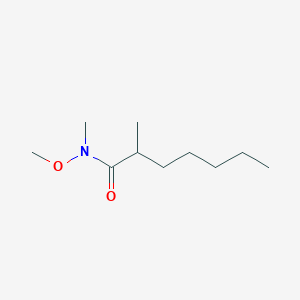
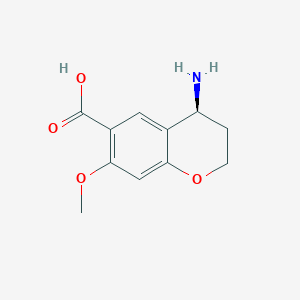
![[4-[(R)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-[(4S)-3-methyl-5-oxo-1,4-dihydropyrazol-4-yl]methyl]phenyl] 4-methoxybenzoate](/img/structure/B13123208.png)
